molecular formula C19H14N2O4S B2680595 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione CAS No. 309926-05-4

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione

Cat. No.: B2680595
CAS No.: 309926-05-4
M. Wt: 366.39
InChI Key: UMLTZPIPIQHVDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione is a complex organic compound that features a pyrazole ring and an anthracene-9,10-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione typically involves the formation of the pyrazole ring followed by its attachment to the anthracene-9,10-dione structure. One common method involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative, followed by coupling with anthracene-9,10-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets through various pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the anthracene moiety can participate in electron transfer processes. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of the pyrazole ring and the anthracene-9,10-dione moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for specific interactions in biological systems and its utility in materials science.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4S/c1-11-9-12(2)21(20-11)26(24,25)13-7-8-16-17(10-13)19(23)15-6-4-3-5-14(15)18(16)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLTZPIPIQHVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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